4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of bromine, methoxy, phenoxy, acetamido, and nitrobenzoate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-bromo-4-methoxyphenol, which is then reacted with acetic anhydride to form 2-bromo-4-methoxyphenyl acetate. This intermediate is further reacted with hydrazine hydrate to form 2-bromo-4-methoxyphenyl hydrazine. The final step involves the reaction of this intermediate with 4-nitrobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE
- 1-BROMO-4-((E)-2-{4-[(E)-2-(4-BROMOPHENYL)ETHENYL]PHENYL}ETHENYL)BENZENE
- (2-BROMO-4-(4-ETHYLBENZYL))
Uniqueness
4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H18BrN3O7 |
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Molecular Weight |
528.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H18BrN3O7/c1-32-19-10-11-21(20(24)12-19)33-14-22(28)26-25-13-15-2-8-18(9-3-15)34-23(29)16-4-6-17(7-5-16)27(30)31/h2-13H,14H2,1H3,(H,26,28)/b25-13+ |
InChI Key |
AOSQYFXAJCYDQI-DHRITJCHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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